molecular formula C21H30O2 B032222 5alpha-Dihydrolevonorgestrel CAS No. 78088-19-4

5alpha-Dihydrolevonorgestrel

Cat. No.: B032222
CAS No.: 78088-19-4
M. Wt: 314.5 g/mol
InChI Key: BMVIRDJAPBCAPQ-WQGSDSCCSA-N
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Description

5alpha-Dihydrolevonorgestrel is an active metabolite of the synthetic progestin levonorgestrel. It is formed by the action of the enzyme 5alpha-reductase on levonorgestrel. This compound exhibits both progestogenic and antiprogestogenic activities, making it a selective progesterone receptor modulator. Additionally, it interacts with androgen receptors, displaying androgenic effects similar to those of levonorgestrel and testosterone .

Mechanism of Action

Target of Action

5alpha-Dihydrolevonorgestrel (5α-DHLNG) is an active metabolite of the progestin levonorgestrel, formed by 5α-reductase . The primary targets of 5α-DHLNG are the progesterone and androgen receptors . It has about one-third of the affinity of levonorgestrel for the progesterone receptor . The progesterone receptor plays a crucial role in the regulation of the menstrual cycle and pregnancy, while the androgen receptor is involved in the development and maintenance of male sexual characteristics .

Mode of Action

5α-DHLNG interacts with its targets, the progesterone and androgen receptors, resulting in both progestogenic and antiprogestogenic activity . This gives it a selective progesterone receptor modulator-like profile of activity . It has similar affinity for the androgen receptor relative to levonorgestrel, and has androgenic effects similarly to levonorgestrel and testosterone .

Biochemical Pathways

5α-DHLNG affects the biochemical pathways involving the progesterone and androgen receptors . It is further transformed into 3α,5α- and 3β,5α- THLNG, which bind weakly to the estrogen receptor and have weak estrogenic activity . These metabolites are considered to be responsible for the weak estrogenic activity of high doses of levonorgestrel .

Pharmacokinetics

Levonorgestrel, from which 5α-DHLNG is derived, is rapidly and completely absorbed . Maximum concentrations are reached 1.0 – 2.0 hours after ingestion . The elimination of levonorgestrel has two phases with half-lives of 0.5 and 20 – 60 hours

Result of Action

The interaction of 5α-DHLNG with the progesterone and androgen receptors results in both progestogenic and antiprogestogenic activity . This can lead to various physiological effects, depending on the context. For example, 5α-reductase inhibitors, which would reduce the production of 5α-DHLNG, have been shown to be effective in the treatment of benign prostatic hyperplasia and male pattern baldness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Dihydrolevonorgestrel involves the reduction of levonorgestrel using the enzyme 5alpha-reductase. This enzymatic reaction typically occurs under physiological conditions, where levonorgestrel is converted to its 5alpha-dihydro derivative.

Industrial Production Methods: Industrial production of this compound follows similar principles, utilizing biocatalysis with 5alpha-reductase. The process is optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 5alpha-Dihydrolevonorgestrel undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

    Reduction: Further reduction can produce more saturated derivatives.

    Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Hydroxylated derivatives: Formed through oxidation.

    Saturated derivatives: Resulting from reduction.

    Halogenated derivatives: Produced via substitution reactions.

Scientific Research Applications

5alpha-Dihydrolevonorgestrel has diverse applications in scientific research:

    Chemistry: Used as a reference compound in studying steroid metabolism and enzymatic reduction processes.

    Biology: Investigated for its role in modulating hormone receptors and its effects on cellular processes.

    Medicine: Explored for its potential in hormone replacement therapy and contraceptive formulations.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control for steroid-based drugs.

Comparison with Similar Compounds

  • 5alpha-Dihydronorethisterone
  • 5alpha-Dihydroethisterone
  • 5alpha-Dihydronandrolone
  • 5alpha-Dihydronormethandrone

Comparison: 5alpha-Dihydrolevonorgestrel is unique due to its selective progesterone receptor modulator profile, exhibiting both progestogenic and antiprogestogenic activities. In contrast, similar compounds like 5alpha-Dihydronorethisterone and 5alpha-Dihydroethisterone primarily display progestogenic effects . The interaction with androgen receptors and the resulting androgenic effects also distinguish this compound from other related compounds .

Properties

IUPAC Name

(5S,8R,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,14,16-19,23H,3,5-13H2,1H3/t14-,16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVIRDJAPBCAPQ-WQGSDSCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@H]3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180481
Record name 5alpha-Dihydrolevonorgestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78088-19-4
Record name 18,19-Dinorpregn-20-yn-3-one, 13-ethyl-17-hydroxy-, (5α,17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78088-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5alpha-Dihydrolevonorgestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078088194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5alpha-Dihydrolevonorgestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5.ALPHA.-DIHYDROLEVONORGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z4S6960I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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